molecular formula C19H23N3O4S2 B250066 4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide

4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide

Cat. No.: B250066
M. Wt: 421.5 g/mol
InChI Key: CVVKYKCRKZTCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group, a propylsulfamoyl group, and a carbamothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzamide core, followed by the introduction of the ethoxy group, the propylsulfamoyl group, and the carbamothioyl group through various chemical reactions. Common reagents and catalysts used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(4-ethoxyphenyl)benzamide
  • 4-ethoxy-N-(4-methylphenyl)benzamide
  • 4-methoxy-N-(4-phenoxyphenyl)benzamide

Comparison

Compared to similar compounds, 4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide is unique due to the presence of the propylsulfamoyl and carbamothioyl groups, which may confer distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23N3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H23N3O4S2/c1-3-13-20-28(24,25)17-11-7-15(8-12-17)21-19(27)22-18(23)14-5-9-16(10-6-14)26-4-2/h5-12,20H,3-4,13H2,1-2H3,(H2,21,22,23,27)

InChI Key

CVVKYKCRKZTCQX-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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